molecular formula C10H9N3O2S2 B5630713 2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole

2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole

Cat. No. B5630713
M. Wt: 267.3 g/mol
InChI Key: OSICZZXPWKKWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole and related compounds typically involves a multi-step chemical process, including the use of click chemistry for the generation of novel triazole derivatives and the ring-opening of thiadiazole precursors to form thioketene intermediates. These methodologies allow for the creation of a wide variety of thiadiazole derivatives with potential biological activity (Tahghighi et al., 2012; Androsov, 2008).

Molecular Structure Analysis

The molecular structure of 2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole derivatives has been explored using various analytical techniques, revealing intricate details about their conformation and intermolecular interactions. Studies have shown that these compounds can form complex crystal structures with diverse intermolecular interactions, contributing to their stability and reactivity (Sowmya et al., 2020).

Chemical Reactions and Properties

2-Methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole exhibits a range of chemical reactivities, such as the ability to undergo ring contractions, transformations into various heterocyclic compounds, and participation in cycloaddition reactions. These properties are leveraged in the synthesis of pharmacologically relevant derivatives (Fülöpová et al., 2015; Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of 2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The compound exhibits a butterfly-like structure with a significant degree of molecular disorder, indicating flexibility in its physical form (Fun et al., 2010).

Mechanism of Action

The mechanism of action of “2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-methyl-5-[(2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c1-7-11-12-10(17-7)16-6-8-4-2-3-5-9(8)13(14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSICZZXPWKKWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole

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